
1-(4-Methylphenyl)-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-phenylpropan-2-one is an organic compound characterized by a ketone functional group attached to a phenyl ring and a 4-methylphenyl group. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of acetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in green chemistry have led to the development of more environmentally friendly methods, such as using alternative catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Secondary alcohols
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds
Scientific Research Applications
1-(4-Methylphenyl)-3-phenylpropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is utilized in biochemical assays and as a reference standard in analytical chemistry.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The aromatic rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-Methylpropiophenone: Shares a similar structure but lacks the additional phenyl group.
Propiophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Acetophenone: Contains a phenyl group attached to an acetyl group.
Uniqueness: 1-(4-Methylphenyl)-3-phenylpropan-2-one is unique due to the presence of both a 4-methylphenyl group and a phenyl group, which confer distinct chemical properties and reactivity. This dual aromatic structure enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
35730-02-0 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C16H16O/c1-13-7-9-15(10-8-13)12-16(17)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
KBBDOKNCFKDMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
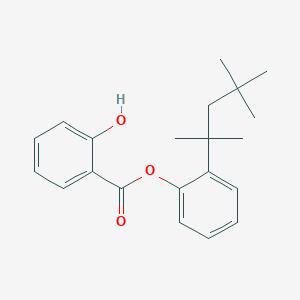



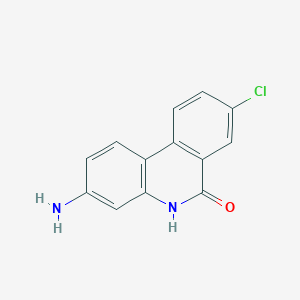
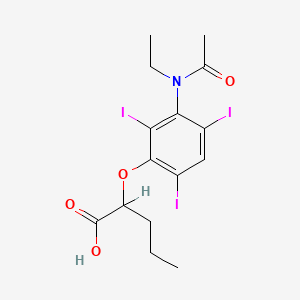
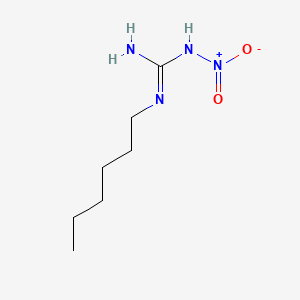

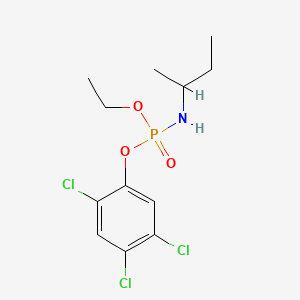
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)

